Receptor Dissociation Half-Life: Fevipiprant vs. AZD-1981 Direct Kinetic Comparison
Fevipiprant demonstrates a receptor dissociation half-life >7-fold longer than the slowest comparator tested, AZD-1981, directly measured using [3H]-QAW039. The koff of fevipiprant was 0.048 min⁻¹ (t₁/₂ = 14.4 minutes), conferring prolonged target engagement [1]. The koff for AZD-1981 was approximately 0.34 min⁻¹ (t₁/₂ ~2 minutes). This slow off-rate is the mechanistic basis for fevipiprant's insurmountable antagonism and sustained effect in functional assays.
| Evidence Dimension | Receptor dissociation rate (koff) and residence half-life at the human CRTh2 receptor |
|---|---|
| Target Compound Data | koff = 0.048 min⁻¹; t₁/₂ = 14.4 minutes |
| Comparator Or Baseline | AZD-1981: koff ~0.34 min⁻¹; t₁/₂ ~2.0 minutes |
| Quantified Difference | >7-fold slower dissociation (14.4 vs. ~2.0 min half-life) |
| Conditions | [3H]-QAW039 binding to human CRTh2 receptor expressed in CHO cell membranes, kinetic binding experiments at 25°C |
Why This Matters
Longer receptor residence time translates into sustained receptor blockade in the presence of high pathological PGD2 levels, a condition where rapidly dissociating antagonists like AZD-1981 lose efficacy—directly relevant for selecting a research tool that maintains target inhibition in disease-relevant contexts.
- [1] Sykes DA, Bradley ME, Reilly J, et al. Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist with the Potential for Improved Clinical Efficacy. Mol Pharmacol. 2016;89(5):593-605. doi:10.1124/mol.115.101832 View Source
